![molecular formula C13H20ClNO2 B1397299 3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-23-1](/img/structure/B1397299.png)

3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride

Descripción general

Descripción

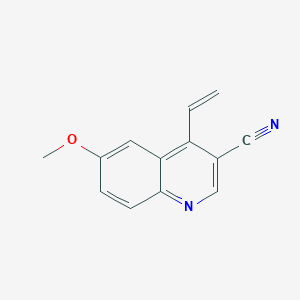

“3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride” is a white to off-white crystalline powder. It is a member of the class of pyrrolidines .

Synthesis Analysis

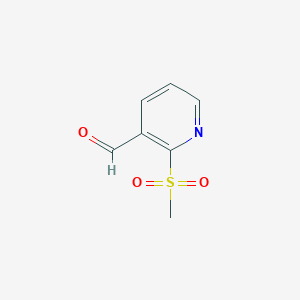

The synthesis of pyrrolidines has been a versatile field of study for a long time due to its diverse biological and medicinal importance . The synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis

The molecular weight of “3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride” is 303.8 g/mol.Chemical Reactions Analysis

Pyrrolidine derivatives have been found to inhibit COX-2 with IC 50 values in the range of 1–8 µM . The most potent was the compound 106, characterized by a 1- (3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC 50 value of 1 µM .Physical And Chemical Properties Analysis

“3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride” has a melting point of approximately 179-180°C. It is soluble in water and ethanol, but insoluble in ether and chloroform.Aplicaciones Científicas De Investigación

Synthesis in Organic Chemistry

The compound is utilized in the synthesis of various organic compounds, particularly in the field of medicinal and agrochemical compound preparation. For instance, Ghelfi et al. (2003) described the synthesis of 5-methoxylated 3-pyrrolin-2-ones, useful for the preparation of agrochemicals or medicinal compounds, from N-substituted 4-methyl-2-pyrrolidinones, which are structurally related to 3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride (Ghelfi et al., 2003).

Biological Effects and Pharmacology

Pyrrolidines, including derivatives similar to 3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride, show biological effects and have been used in medicine. Żmigrodzka et al. (2022) discussed the synthesis and biological significance of pyrrolidines in their study on the [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene (Żmigrodzka et al., 2022).

Synthesis and Antibacterial Activity

Kim et al. (2006) described the synthesis of 1-methylcarbapenems with a pyrrolidine moiety, showcasing the antibacterial potential of compounds structurally related to 3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride (Kim et al., 2006).

Pharmaceutical Applications

The structural analogues of 3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride have been used in the development of potential pharmaceutical agents. For example, Ikuta et al. (1987) synthesized 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones as candidate anti-inflammatory/analgesic agents (Ikuta et al., 1987).

Insecticidal and Anti-Juvenile-Hormone Activity

Compounds related to 3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride have been identified for their insecticidal properties. Cantín et al. (1999) isolated N-(2-Methyl-3-oxodec-8-enoyl)-2-pyrroline and 2-(Hept-5-enyl)-3-methyl-4-oxo-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-b]1,3-oxazine, demonstrating in vivo anti-juvenile-hormone and insecticidal activity (Cantín et al., 1999).

Organic Synthesis and Chemical Reactions

Tsui and Wood (1979) explored the synthesis of pyrrolidine- and piperidine-alkanoic acid hydrochlorides, highlighting the versatility of pyrrolidine derivatives in organic synthesis (Tsui & Wood, 1979).

Direcciones Futuras

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

3-[(2-ethoxyphenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-2-15-12-5-3-4-6-13(12)16-10-11-7-8-14-9-11;/h3-6,11,14H,2,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWAAHHVZPLFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1397217.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B1397236.png)

![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397238.png)